1-Iodooct-1-en-4-ol
Description
1-Iodooct-1-en-4-ol (IUPAC name: this compound) is an organoiodine compound characterized by an eight-carbon chain with an iodine atom at the first carbon, a double bond between carbons 1 and 2, and a hydroxyl group at carbon 4. Its molecular formula is C₈H₁₅IO, with a molecular weight of 254.11 g/mol. Structurally, the iodine substituent and hydroxyl group introduce unique reactivity, making it a candidate for applications in organic synthesis and pharmaceutical intermediates. Proper nomenclature follows IUPAC rules, as emphasized by journal guidelines .
The compound’s stereoelectronic properties are influenced by the iodine atom’s polarizability and the allylic hydroxyl group, which may enhance its participation in cross-coupling reactions or nucleophilic substitutions.
Properties
CAS No. |
65989-29-9 |
|---|---|
Molecular Formula |
C8H15IO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
1-iodooct-1-en-4-ol |
InChI |
InChI=1S/C8H15IO/c1-2-3-5-8(10)6-4-7-9/h4,7-8,10H,2-3,5-6H2,1H3 |
InChI Key |
RGSQVZDQACSHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=CI)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Comparative analysis focuses on iodinated alkenols, halogenated alcohols, and structurally related enols. Key compounds include:
Table 1: Structural and Reactivity Comparison
Key Observations:
Iodine vs. Halogen Substituents :
- The iodine atom in this compound provides greater polarizability compared to bromine or chlorine, enhancing its utility in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) .
- Brominated analogs exhibit faster reaction kinetics in SN2 mechanisms but lower thermal stability.
Hydroxyl Group Position: The allylic hydroxyl group in this compound may facilitate hydrogen bonding or act as a directing group in oxidation reactions, unlike non-allylic alcohols.
Comparison with Heterocyclic Derivatives: Compounds like 5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol highlight the role of aromatic systems in pharmaceutical applications, whereas this compound’s linear structure favors aliphatic reactivity .
Reactivity and Stability
- Iodine Leaving Group : The C–I bond in this compound is weaker (≈234 kJ/mol) than C–Br (≈276 kJ/mol) or C–Cl (≈327 kJ/mol), making it more reactive in substitution reactions but prone to photodegradation.
- Oxidative Stability : The allylic hydroxyl group may render the compound susceptible to oxidation, unlike saturated alcohols.
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